molecular formula C7H14FO4P B12560331 Diethyl (3-fluoropropanoyl)phosphonate CAS No. 184900-24-1

Diethyl (3-fluoropropanoyl)phosphonate

Cat. No.: B12560331
CAS No.: 184900-24-1
M. Wt: 212.16 g/mol
InChI Key: LVJIEYCWTMCIQJ-UHFFFAOYSA-N
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Description

Diethyl (3-fluoropropanoyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-fluoropropanoyl)phosphonate can be synthesized through the reaction of triethyl phosphite with 3-fluoropropanoyl chloride. This reaction typically occurs at room temperature and results in the formation of this compound as the major product . The reaction can be represented as follows:

(C2H5O)3P+FCH2CH2COCl(C2H5O)2P(O)CH2CH2F+C2H5Cl\text{(C}_2\text{H}_5\text{O)}_3\text{P} + \text{FCH}_2\text{CH}_2\text{COCl} \rightarrow \text{(C}_2\text{H}_5\text{O)}_2\text{P(O)CH}_2\text{CH}_2\text{F} + \text{C}_2\text{H}_5\text{Cl} (C2​H5​O)3​P+FCH2​CH2​COCl→(C2​H5​O)2​P(O)CH2​CH2​F+C2​H5​Cl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-fluoropropanoyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can undergo hydrolysis to form phosphonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonates where the fluorine atom is replaced by other functional groups.

    Oxidation: Oxidized products may include phosphonic acids or phosphonates with higher oxidation states.

    Reduction: Reduced products may include phosphonates with lower oxidation states or different functional groups.

Scientific Research Applications

Diethyl (3-fluoropropanoyl)phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.

    Materials Science: It is used in the preparation of advanced materials, including polymers and coatings with specific properties.

    Biochemistry: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of diethyl (3-fluoropropanoyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include phosphorylation or dephosphorylation reactions, which are critical in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl phenylphosphonate

Uniqueness

Diethyl (3-fluoropropanoyl)phosphonate is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable in medicinal chemistry and biochemistry .

Properties

CAS No.

184900-24-1

Molecular Formula

C7H14FO4P

Molecular Weight

212.16 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-fluoropropan-1-one

InChI

InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3

InChI Key

LVJIEYCWTMCIQJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)CCF)OCC

Origin of Product

United States

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